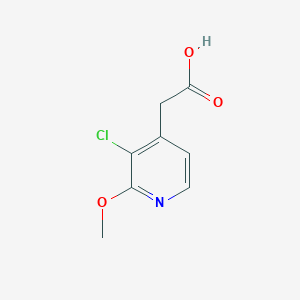

3-chloro-2-methoxypyridine-4-aceticacid

Description

3-Chloro-2-methoxypyridine-4-acetic acid is a pyridine derivative characterized by a chloro group at position 3, a methoxy group at position 2, and an acetic acid moiety (CH₂COOH) at position 3. The acetic acid group enhances polarity, making it amenable to salt formation or hydrogen bonding, which is critical for crystallization or biological interactions.

Properties

IUPAC Name |

2-(3-chloro-2-methoxypyridin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-8-7(9)5(2-3-10-8)4-6(11)12/h2-3H,4H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIOCIXWGYTDEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methoxypyridine-4-acetic acid typically involves the chlorination and methoxylation of pyridine derivatives. One common method starts with 2-chloro-4-methoxypyridine, which undergoes a series of reactions to introduce the acetic acid group at the 4-position. The reaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3-chloro-2-methoxypyridine-4-acetic acid may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical or agrochemical applications .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methoxypyridine-4-acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

3-Chloro-2-methoxypyridine-4-acetic acid has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 3-chloro-2-methoxypyridine-4-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-chloro-2-methoxypyridine-4-acetic acid with structurally related pyridine derivatives, emphasizing substituent positions, functional groups, and inferred properties:

Key Observations:

Substituent Position Effects: Chloro groups at positions 3 or 4 (vs. 5) alter the pyridine ring’s electron density, affecting electrophilic substitution reactivity. For instance, 5-chloro derivatives (e.g., 5-chloro-2-methyl-3-pyridinecarboxylic acid) may exhibit reduced ring activation compared to 3-chloro analogs .

Functional Group Impact :

- Acetic acid vs. Carboxylic acid : The CH₂COOH group in the target compound offers greater conformational flexibility and slightly lower acidity (pKa ~4-5) compared to direct COOH groups (pKa ~2-3) .

- Hydrochloride salts (e.g., 2-(4-chloropyridin-2-yl)acetic acid hydrochloride) exhibit superior aqueous solubility, advantageous for pharmaceutical formulations .

Synthetic Utility :

- Compounds like 4-chloro-5-methoxypyridin-3-amine serve as intermediates for coupling reactions (e.g., amide bond formation), whereas acrylate esters (e.g., (E)-methyl 3-(4-chloropyridin-3-yl)acrylate) are tailored for polymerization or Michael additions .

Safety Considerations: Chloro and carboxylic acid groups necessitate standard safety protocols (gloves, ventilation).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-2-methoxypyridine-4-acetic acid, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves substitution and condensation reactions. For example, substituting a nitro group with a pyridylmethoxy group under alkaline conditions (e.g., using NaOH or K₂CO₃ in DMF at 80–100°C) followed by reduction (e.g., iron powder in HCl) and subsequent condensation with cyanoacetic acid using coupling agents like DCC or EDCI . Key factors include pH control, temperature stability, and inert atmosphere to prevent side reactions. Yield optimization may require iterative purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How is the structural characterization of 3-chloro-2-methoxypyridine-4-acetic acid performed, and what analytical techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) resolves substituent positions on the pyridine ring. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. X-ray crystallography, refined using SHELXL software, provides definitive bond lengths and angles, though crystal growth may require slow evaporation from ethanol/water mixtures .

Q. What are the stability considerations for this compound under standard laboratory storage conditions?

- Methodological Answer : The compound is moisture-sensitive and should be stored in anhydrous conditions (desiccator with P₂O₅). Thermal stability tests (TGA/DSC) indicate decomposition above 200°C. Avoid exposure to strong acids/bases or oxidizing agents, as the methoxy and chloro groups may undergo hydrolysis or displacement .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-chloro-2-methoxypyridine-4-acetic acid in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density maps to identify electrophilic centers. Molecular docking studies (AutoDock Vina) assess interactions with biological targets, such as enzyme active sites, by simulating binding affinities. These models guide experimental design for regioselective modifications .

Q. What experimental strategies resolve contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in unit cell parameters or space group assignments may arise from twinning or disorder. High-resolution data (≤1.0 Å) collected at synchrotron facilities improve refinement. SHELXD or Olex2 workflows can test alternative models, while Hirshfeld surface analysis identifies weak interactions (e.g., C–H···O) influencing packing .

Q. How does the electronic environment of the pyridine ring influence the acidity of the acetic acid moiety?

- Methodological Answer : Substituent effects are quantified via Hammett plots. The electron-withdrawing chloro group at position 3 increases acidity (pKa ~2.8), measured by potentiometric titration in aqueous ethanol. Comparative studies with 2-methoxy-4-acetic acid analogs (without Cl) show a 0.5-unit pKa difference, validated by DFT-calculated partial charges .

Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can chiral resolution be achieved?

- Methodological Answer : Racemization occurs due to the labile α-hydrogen of the acetic acid group. Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) separates enantiomers. Alternatively, asymmetric synthesis uses Evans auxiliaries or organocatalysts (e.g., L-proline) to induce chirality during condensation steps .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra (IR/Raman)?

- Methodological Answer : Anharmonic corrections (VPT2 method) in Gaussian 16 reduce overestimation of O–H stretching frequencies. Experimental IR bands (e.g., 1705 cm⁻¹ for C=O) should align with scaled DFT values within ±10 cm⁻¹. Solid-state vs. solution-phase measurements may differ due to hydrogen bonding; ATR-FTIR in KBr pellets standardizes comparisons .

Q. What protocols validate the biological activity of derivatives against computational predictions?

- Methodological Answer : In vitro assays (e.g., enzyme inhibition IC₅₀) are paired with molecular dynamics simulations (NAMD/GROMACS) to correlate binding free energies (MM-PBSA) with activity. For example, if a derivative shows poor activity despite favorable docking scores, check for off-target interactions via kinome-wide profiling .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.